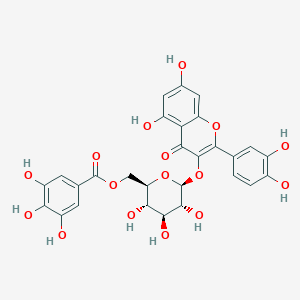

Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside

Descripción

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. This compound is known for its strong inhibitory activity against the growth of Microcystis aeruginosa, a type of cyanobacterium . It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of a galloyl group attached to the glucopyranoside moiety.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21-,23+,24-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OAYLZIFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of quercetin with a suitable glucopyranoside donor, followed by the introduction of the galloyl group. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product. For example, the glycosylation step can be carried out using silver carbonate as a catalyst, while the galloylation step may involve the use of galloyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside may involve the extraction of the compound from natural sources, such as the leaves of Psidium guajava (guava) or other plants rich in flavonoids. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The galloyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acyl chlorides and bases like pyridine are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside .

Aplicaciones Científicas De Investigación

Biological Activities

Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside has been extensively studied for its biological activities, particularly its inhibitory effects on harmful microorganisms and its potential therapeutic benefits.

Antimicrobial Activity

This compound has demonstrated strong inhibitory activity against Microcystis aeruginosa, a harmful cyanobacterium responsible for algal blooms in aquatic environments. The presence of both the quercetin moiety and the galloyl group enhances its polarity, facilitating better interaction with the target organism compared to quercetin alone .

Antioxidant Properties

This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from oxidative damage, which is linked to various chronic diseases .

Anti-inflammatory Effects

The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions. Research indicates that it may inhibit cyclooxygenase and lipoxygenase pathways, which are pivotal in inflammation processes .

Anticancer Potential

This compound has shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting cell proliferation pathways. Its mechanism involves the activation of caspases and modulation of various signaling pathways related to cell survival .

Natural Preservatives

Due to its antimicrobial and antioxidant properties, this compound is being explored as a natural preservative in food and cosmetic industries. It can enhance the shelf life of products while providing health benefits .

Pharmaceutical Development

The therapeutic potential of this compound makes it a candidate for drug development aimed at treating diseases such as diabetes, cancer, and cardiovascular disorders.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Inhibition of Cyanobacteria Growth : A study demonstrated that this compound significantly inhibited the growth of Microcystis aeruginosa, which could be beneficial for managing harmful algal blooms in aquatic systems .

- Antioxidant Activity Assessment : Research indicated that this compound effectively reduced oxidative stress markers in cell cultures, suggesting its potential use in antioxidant therapies.

- Anti-inflammatory Mechanism : Investigations into its anti-inflammatory properties revealed that it could downregulate pro-inflammatory cytokines in animal models, supporting its application in inflammatory disease treatments.

Mecanismo De Acción

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.

Comparación Con Compuestos Similares

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to the presence of both the quercetin and galloyl moieties, which enhance its biological activity compared to other similar compounds. Some similar compounds include:

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.

Rhamnetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Contains rhamnetin instead of quercetin.

Quercetin 3-O-(6’'-galloyl)-alpha-L-rhamnopyranoside: Contains an alpha-L-rhamnopyranoside moiety instead of beta-D-glucopyranoside.

These compounds share similar biological activities but differ in their specific molecular interactions and potency.

Actividad Biológica

Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside, also known as Tellimoside, is a flavonol glycoside that has garnered attention for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, antibacterial, antiviral, and anti-tumor properties. This article explores the biological activities of Tellimoside, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 56316-75-7 |

| Molecular Formula | C28H24O16 |

| Molecular Weight | 616.48 g/mol |

Antioxidant Activity

Tellimoside exhibits strong antioxidant properties, which are crucial in combating oxidative stress. The presence of galloyl groups enhances its ability to scavenge free radicals. Research indicates that flavonoids like Tellimoside can significantly reduce oxidative damage in various cell types, contributing to cellular protection.

Anti-inflammatory Effects

Tellimoside has shown promising anti-inflammatory effects in various studies. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study reported that quercetin derivatives, including Tellimoside, significantly reduced inflammation markers in animal models of inflammatory diseases .

Antimicrobial Activity

Tellimoside demonstrates notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of Microcystis aeruginosa, a harmful cyanobacterium, more effectively than quercetin alone due to its enhanced polarity and bioavailability in aquatic environments . Additionally, it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and inhibiting vital metabolic pathways .

Antitumor Properties

The potential anticancer effects of Tellimoside have been explored in several studies. Quercetin and its derivatives have been implicated in inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, quercetin has been shown to induce S-phase arrest in leukemia cells and enhance apoptosis through the mitochondrial pathway . The specific role of Tellimoside in these processes warrants further investigation.

Case Studies

- Cisplatin Nephrotoxicity Protection : In a study examining the protective effects of quercetin derivatives against cisplatin-induced nephrotoxicity, quercetin 3-O-glucuronide demonstrated significant cytoprotection. While this study focused on another derivative, it highlights the importance of quercetin's structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : A comparative study on various flavonoids revealed that Tellimoside exhibited superior inhibitory effects on Microcystis aeruginosa, suggesting its potential application in managing harmful algal blooms .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic techniques such as silica gel, Sephadex LH-20, ODS column chromatography, and semi-preparative HPLC. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and HRMS for glycosidic linkage confirmation and galloyl substitution identification. For example, UPLC-Q-TOF-MS has been used to detect characteristic fragments (e.g., m/z 178.9981 for galloyl groups) .

Q. How is the compound identified and differentiated from structurally similar flavonoids?

- Methodological Answer : Key distinctions include:

- NMR analysis : Specific chemical shifts for the galloyl group (δ ~6.9–7.2 ppm for aromatic protons) and glycosidic linkage patterns (e.g., β-D-glucopyranoside anomeric proton at δ ~5.0 ppm).

- HRMS : Molecular ion peaks (e.g., m/z 616.48 [M-H]⁻) and fragmentation patterns (e.g., loss of gallic acid moiety, m/z 169.0119) .

Advanced Research Questions

Q. What synthetic strategies are employed for the regioselective preparation of this compound?

- Methodological Answer : Synthesis begins with quercetin as the aglycone. Regioselective benzylation at the 4' and 7-OH positions protects reactive sites, followed by β-glycosylation at the 3-OH using glucopyranosyl donors. The 6''-OH of the glucose moiety is acylated with galloyl chloride, and final deprotection via catalytic transfer hydrogenation removes benzyl groups. Optimized conditions (e.g., 6''-O-pivaloylation) enhance β-selectivity (α/β ratio up to 3:97) .

Q. How does the galloyl substitution at the 6''-position influence biological activity compared to other acylated quercetin derivatives?

- Methodological Answer : The galloyl group enhances hydrophilicity, improving bioavailability in aqueous systems (e.g., aquatic environments for anti-algal activity). Compared to p-coumaroyl or feruloyl substitutions, the galloyl moiety increases anti-complementary activity (IC₅₀ = 39.0–97.0 μM vs. rosmarinic acid IC₅₀ = 180.0 μM) by stabilizing hydrogen bonding with target proteins. However, kaempferol derivatives with similar substitutions may show higher activity due to reduced steric hindrance from the absence of a 3'-OH group .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anti-algal vs. anti-complementary efficacy)?

- Methodological Answer :

- Assay standardization : Use consistent Microcystis aeruginosa strains or complement pathway models (classical vs. alternative).

- Structural validation : Confirm purity via ¹³C NMR DEPTQ to rule out co-eluting impurities.

- Dose-response curves : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. ethanol) .

Q. How do advanced analytical techniques like NMR relaxation studies elucidate interactions with biomolecules (e.g., albumin)?

- Methodological Answer : Proton selective spin-lattice relaxation rate enhancements quantify binding affinity. For example, the normalized affinity index ([Aₙ]ᴸ(T)) reveals stronger interaction between quercetin aglycone and bovine serum albumin (BSA) compared to its glycosylated derivative, attributed to reduced steric hindrance from the galloyl-glucoside moiety .

Q. What mechanisms underlie its inhibitory activity against Microcystis aeruginosa?

- Methodological Answer : The galloyl-glucoside disrupts cyanobacterial membrane integrity, as shown by:

- Polarity-driven mobility : Increased hydrophilicity enhances diffusion into algal cells.

- ROS induction : Elevated reactive oxygen species (ROS) levels correlate with growth inhibition (EC₅₀ = 5.19 μM) .

Methodological Challenges and Solutions

Q. What are the limitations of current isolation protocols, and how can they be optimized?

- Answer : Challenges include low yield due to co-elution with similar flavonoids (e.g., quercetin-3-O-glucuronide). Solutions involve:

- Multi-step chromatography : Combine ODS and hydrophilic interaction liquid chromatography (HILIC).

- Semi-synthesis : Use purified quercetin-3-O-glucoside as a precursor for selective acylation .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities with targets like HIV-2 RNase H or complement proteins. Key interactions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.